2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(pentyloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole moiety, a methoxyphenyl group, and a chromeno-pyrrole core, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(pentyloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the Methoxyphenyl Group: This involves the alkylation of a phenol derivative with pentyl bromide in the presence of a base such as potassium carbonate.
Construction of the Chromeno-Pyrrole Core: This step requires the cyclization of an appropriate precursor, often involving a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pentyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrole core, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other electrophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s structural features make it a candidate for studying enzyme interactions and receptor binding. It can serve as a probe for investigating biochemical pathways and molecular recognition processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a promising lead compound for the development of therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(pentyloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structural features allow it to fit into binding sites and exert its effects through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[3-methoxyphenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[4-(pentyloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(pentyloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups and structural motifs. The presence of both benzodioxole and chromeno-pyrrole cores, along with the methoxy and pentyloxy substituents, provides a distinct chemical profile that can lead to unique reactivity and interactions.
Properties
Molecular Formula |
C32H31NO7 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxy-4-pentoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C32H31NO7/c1-4-5-6-13-37-24-12-9-21(16-26(24)36-3)29-28-30(34)22-14-19(2)7-10-23(22)40-31(28)32(35)33(29)17-20-8-11-25-27(15-20)39-18-38-25/h7-12,14-16,29H,4-6,13,17-18H2,1-3H3 |
InChI Key |
IJDLJGHZHFAMJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)C)OC |
Origin of Product |
United States |
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